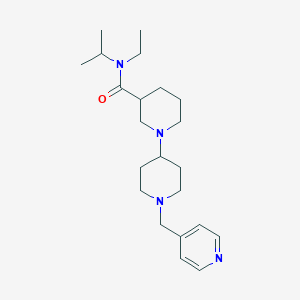![molecular formula C15H13NO2S B5353817 2-[(4-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B5353817.png)
2-[(4-methoxybenzyl)thio]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxybenzyl)thio]-1,3-benzoxazole, commonly known as MBTBO, is a benzoxazole derivative that has been extensively studied for its potential pharmacological applications. This compound exhibits a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of MBTBO is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
MBTBO has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, MBTBO has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Additionally, MBTBO has been shown to exhibit anti-microbial activity by disrupting the cell membrane of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
MBTBO has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it exhibits a variety of biological activities, making it a versatile compound for testing. However, MBTBO also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. Additionally, it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on MBTBO. One potential area of study is the development of MBTBO-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of MBTBO and its effects on various biochemical and physiological processes in the body. Finally, more research is needed to optimize the synthesis and storage of MBTBO for use in lab experiments and drug development.
Méthodes De Synthèse
MBTBO can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with salicylaldehyde to form the final product, MBTBO.
Applications De Recherche Scientifique
MBTBO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, MBTBO has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, MBTBO has demonstrated anti-microbial activity against a variety of bacterial and fungal strains.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-17-12-8-6-11(7-9-12)10-19-15-16-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKIZUOQVXVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5353739.png)
![4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)


![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)

![N-[2-(acetylamino)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5353767.png)
![2-{1-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5353772.png)
![(3aR*,5R*,6S*,7aS*)-2-[(5-isobutyl-1H-pyrazol-3-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5353777.png)

![trans-4-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)cyclohexanol](/img/structure/B5353807.png)
![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-morpholinecarboxylic acid](/img/structure/B5353809.png)
![ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5353810.png)
![3-benzyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353840.png)
